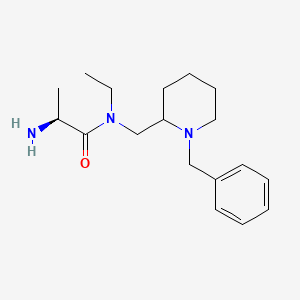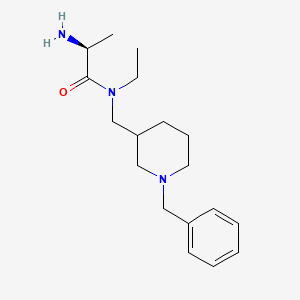![molecular formula C16H21ClN2O3 B7915827 [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7915827.png)
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chloro-acetyl group, and a carbamic acid benzyl ester moiety. Its stereochemistry is defined by the ®-configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring and chloro-acetyl group are crucial for binding to enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
- [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid ethyl ester
- [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester
- [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid propyl ester
Uniqueness
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is unique due to its specific ester group, which can influence its solubility, stability, and biological activity. The benzyl ester moiety may enhance its ability to cross biological membranes, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSTUACADGPNR-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915752.png)
![3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915766.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915772.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7915780.png)
![[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7915785.png)
![[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7915795.png)
![[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915806.png)
![[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915807.png)
![(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915813.png)
![[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7915820.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7915833.png)
![[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7915840.png)


